molecular formula C14H10N2OS B3054994 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 62693-23-6

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B3054994
CAS No.: 62693-23-6
M. Wt: 254.31 g/mol
InChI Key: QGZZDGINHFOIBP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features both a benzothiazole and a pyridine ring. Compounds containing these moieties are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the condensation of a benzothiazole derivative with a pyridine derivative. One common method might involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzothiazole, followed by nucleophilic substitution with a pyridine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where benzothiazole or pyridine derivatives have shown activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-2-yl)ethan-1-one
  • 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-4-yl)ethan-1-one
  • 2-(1,3-Benzothiazol-2-yl)-1-(quinolin-3-yl)ethan-1-one

Uniqueness

What sets 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one apart from similar compounds is the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may result in different biological activities or properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZDGINHFOIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492954
Record name 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62693-23-6
Record name 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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